molecular formula C19H18ClNO4 B14565951 N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-71-8

N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14565951
CAS No.: 61643-71-8
M. Wt: 359.8 g/mol
InChI Key: RHGAHMLIDRCIPN-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound with the molecular formula C19H18ClNO4. This compound is known for its unique structure, which includes a chlorophenoxy group and an ethoxymethylidene group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

CAS No.

61643-71-8

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C19H18ClNO4/c1-3-24-12-18(13(2)22)19(23)21-15-6-10-17(11-7-15)25-16-8-4-14(20)5-9-16/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

RHGAHMLIDRCIPN-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 4-chlorophenol with other reagents to form the desired product. One common method involves the use of salicylic acid iodination, followed by the reaction with aminoether to form the final product . The reaction conditions often include the use of hydrogen peroxide and phosphorus trichloride to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions and amines are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound has potential biological activities, making it a subject of study in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve nucleophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Chlorophenoxy)phenyl]-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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